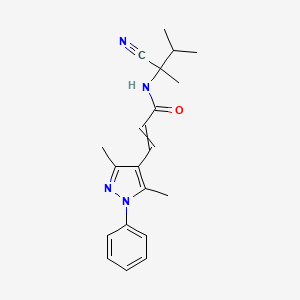![molecular formula C14H17ClN2O2 B2512488 N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide CAS No. 1355519-33-3](/img/structure/B2512488.png)
N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide, commonly known as CMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of CMMP is not fully understood, but it is believed to act as a modulator of ion channels in neuronal cells. CMMP has been shown to enhance the activity of certain ion channels, leading to increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CMMP has been shown to have a range of biochemical and physiological effects, including increased neuronal excitability, enhanced synaptic plasticity, and improved cognitive function. CMMP has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanism of action in this context.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMMP in lab experiments is its high potency and selectivity for certain ion channels, which allows for precise modulation of neuronal activity. However, one limitation is the lack of understanding of its long-term effects on neuronal function and potential side effects on other physiological processes.
Orientations Futures
There are several future directions for research on CMMP, including further investigation of its mechanism of action, development of more potent and selective analogs, and evaluation of its potential therapeutic applications in various disease states. Additionally, studies on the long-term effects of CMMP on neuronal function and potential side effects on other physiological processes are needed to fully understand its safety and efficacy.
Méthodes De Synthèse
The synthesis of CMMP involves the reaction of 4-chlorobenzyl cyanide with 5-methoxypentanoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
CMMP has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, CMMP has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, CMMP has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, CMMP has been studied for its effects on neuronal activity and synaptic plasticity.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-5-methoxypentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-3-2-4-14(18)17-13(10-16)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPNSMOLMVLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)NC(C#N)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)
![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)


![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)


![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)



